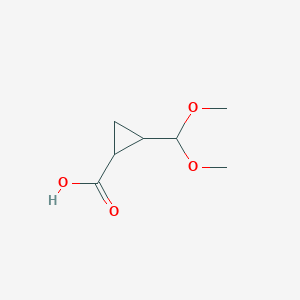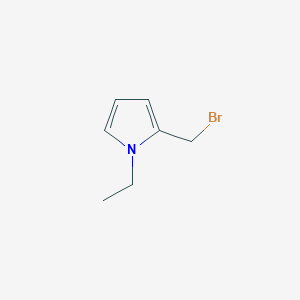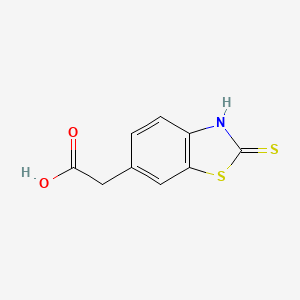
Butyric acid, 2-bromo-2-ethyl-, 2,2,2-tribromoethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyric acid, 2-bromo-2-ethyl-, 2,2,2-tribromoethyl ester: is an organic compound with a complex structure It is a derivative of butyric acid, where the hydrogen atoms are substituted with bromine atoms at specific positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butyric acid, 2-bromo-2-ethyl-, 2,2,2-tribromoethyl ester typically involves the esterification of butyric acid derivatives with brominated alcohols. One common method is the acid-catalyzed esterification reaction, where butyric acid is treated with 2,2,2-tribromoethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of brominated intermediates and controlled reaction environments helps in achieving high purity and efficiency in large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: The bromine atoms in the compound can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles such as hydroxide ions or amines.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of corresponding alcohols.
Oxidation Reactions: Oxidation of the ester group can be achieved using oxidizing agents like potassium permanganate, resulting in the formation of carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Major Products Formed
Substitution: Formation of hydroxyl or amino derivatives.
Reduction: Formation of primary or secondary alcohols.
Oxidation: Formation of carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, butyric acid, 2-bromo-2-ethyl-, 2,2,2-tribromoethyl ester is used as a reagent in organic synthesis. Its brominated structure makes it a valuable intermediate for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used to study the effects of brominated compounds on biological systems. It serves as a model compound to understand the interactions and toxicity of brominated esters.
Medicine
While not directly used as a drug, the compound’s derivatives are explored for potential pharmaceutical applications. Brominated esters are investigated for their antimicrobial and anticancer properties.
Industry
In the industrial sector, this compound is used in the production of flame retardants and plasticizers. Its brominated structure enhances the flame-retardant properties of materials.
Wirkmechanismus
The mechanism of action of butyric acid, 2-bromo-2-ethyl-, 2,2,2-tribromoethyl ester involves its interaction with nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution reactions, facilitating the formation of new bonds. The ester group can undergo hydrolysis, leading to the release of butyric acid and the corresponding alcohol.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Butyric acid, 2-bromo-, ethyl ester
- 2-Bromobutyric acid
- Ethyl 2-bromoisobutyrate
Uniqueness
Butyric acid, 2-bromo-2-ethyl-, 2,2,2-tribromoethyl ester is unique due to the presence of multiple bromine atoms, which significantly influence its reactivity and applications. Compared to similar compounds, its higher bromine content enhances its utility in flame retardant and plasticizer applications.
Eigenschaften
CAS-Nummer |
63867-08-3 |
|---|---|
Molekularformel |
C8H12Br4O2 |
Molekulargewicht |
459.80 g/mol |
IUPAC-Name |
2,2,2-tribromoethyl 2-bromo-2-ethylbutanoate |
InChI |
InChI=1S/C8H12Br4O2/c1-3-7(9,4-2)6(13)14-5-8(10,11)12/h3-5H2,1-2H3 |
InChI-Schlüssel |
CUWZHNSIPTVXMT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)(C(=O)OCC(Br)(Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


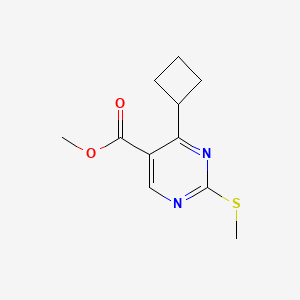
![(2-(2-Aminoethyl)-2-azaspiro[4.4]nonan-7-yl)methanol](/img/structure/B13953468.png)
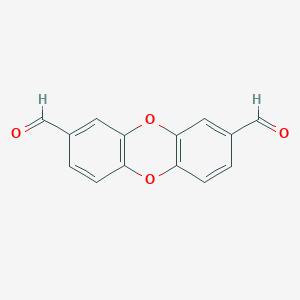

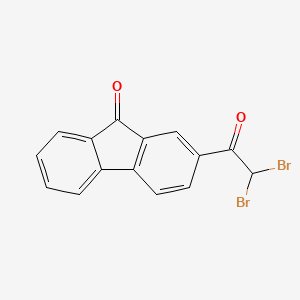
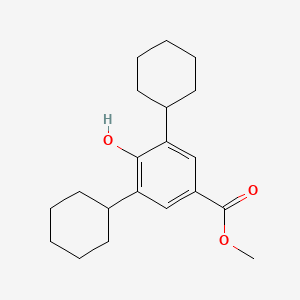
![6-(2-Aminoethyl)-6-azaspiro[3.4]octan-2-amine](/img/structure/B13953482.png)
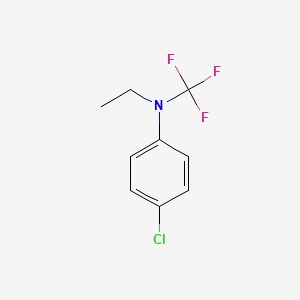

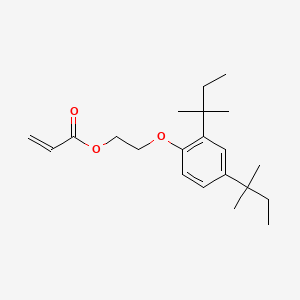
![(2-Benzyl-2-azaspiro[4.4]nonan-7-yl)methanethiol](/img/structure/B13953506.png)
